molecular formula C16H17N3O4S B2736198 N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-56-0

N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2736198
CAS No.: 887204-56-0
M. Wt: 347.39
InChI Key: LSYHXNYXEJURFG-UHFFFAOYSA-N
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Description

N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a central N,N'-oxalyl-bis-amide scaffold, which is known to facilitate hydrogen bonding and molecular recognition. This compound features a phenyl group at the N1 position and a 4-sulfamoylphenethyl moiety at the N2 position. The integration of the sulfonamide functional group, a key feature in many pharmacologically active agents, suggests potential for diverse biochemical interactions and research applications, particularly in medicinal chemistry and drug discovery . The primary research value of this oxalamide lies in its potential as a building block or intermediate in organic synthesis and as a candidate for probing biological mechanisms. Compounds containing the acetamide moiety have demonstrated therapeutic potential for targeting various diseases, including inflammation control, cyclooxygenase (COX) enzyme inhibition, and antiviral activity . Furthermore, sulfur-containing functional groups, such as the sulfonamide in this molecule, are prevalent in FDA-approved medications and are often explored for their ability to inhibit enzymes or modulate receptor function . The mechanism of action for research compounds in this class typically involves interaction with specific enzymatic targets or biological pathways, potentially leading to modulation of processes like apoptosis or signal transduction . This product is intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N'-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c17-24(22,23)14-8-6-12(7-9-14)10-11-18-15(20)16(21)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,20)(H,19,21)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYHXNYXEJURFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide involves several steps. One common synthetic route includes the reaction of phenylamine with oxalyl chloride to form N1-phenyl oxalamide. This intermediate is then reacted with 4-sulfamoylphenethylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Nucleating Agents

Agent Type Example Compound Loading (wt%) Tc Increase (°C) t₀.₅ Reduction (%) Industrial Cooling Rate Compatibility
Oxalamide Compound 2 0.5 15 60 High (60°C/min)
Oxalamide N1-Phenyl-N2-(4-Sulfamoyl) 0.2 14 55 High
Inorganic Boron Nitride 1.0 12 30 Low (<10°C/min)
Organic (Non-Oxalamide) Uracil 2.0 8 20 Moderate (20°C/min)

Table 2: Thermal Properties from DSC Analysis

Compound Melting Temp (°C) Phase Separation Temp (°C) Crystallization Onset (°C)
PHB (Pure) 175–180 N/A 60
PHB + Compound 2 175–180 147 75
PHB + N1-Phenyl-N2 175–180 190 78
PHB + BN 175–180 210 72

Research Findings and Implications

  • Superior Nucleation Efficiency : Oxalamide derivatives, particularly this compound, enable PHB crystallization at industrially relevant cooling rates (≥60°C/min), addressing a key bottleneck in biopolymer processing .
  • Molecular Design Principles : Shortening flexible spacers and incorporating hydrogen-bonding groups (e.g., sulfamoyl) optimizes phase separation and nucleation density. This approach is extendable to other polyesters like PLA .
  • Limitations : At high concentrations (>1 wt%), oxalamide agents form large aggregates, reducing surface-area-to-volume ratios and nucleation efficiency .

Biological Activity

N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:

  • Preparation of Intermediate Compounds :
    • 3-Chloro-4-fluoroaniline : Synthesized through halogenation of aniline derivatives.
    • 4-Sulfamoylphenethylamine : Obtained via the sulfonation of phenethylamine followed by amination.
  • Formation of the Oxalamide Linkage :
    • The final step involves the reaction of the prepared intermediates in the presence of oxalyl chloride under controlled conditions to yield the desired oxalamide compound.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition, which suggests its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

In vitro studies reveal that this compound exhibits antiproliferative effects on several cancer cell lines. The compound has shown activity against:

  • HT-29 (Colon Carcinoma) : IC50 values indicate substantial growth inhibition.
  • MCF7 (Breast Carcinoma) : Similar results were observed, with cell cycle analysis showing G2/M phase arrest.

The compound's mechanism may involve binding to tubulin, disrupting microtubule formation, and inducing apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It could modulate receptor functions that are pivotal in signaling pathways related to cell growth and apoptosis.
  • Cellular Disruption : By affecting microtubule dynamics, it disrupts normal cellular processes, leading to cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamideContains chloro and fluoro groupsAnticancer activity with different potency
N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenyl)oxalamideLacks ethyl groupReduced antimicrobial activity
N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenethyl)acetamideAcetamide instead of oxalamideVarying effects on cell proliferation

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Treatment Trials : Clinical trials are underway to assess its efficacy in combination therapies for resistant cancer types.
  • Antibacterial Applications : Investigations into its use as a topical antibacterial agent for skin infections are being conducted.

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